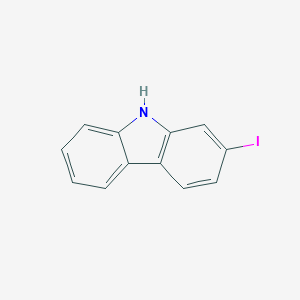

2-Iodo-9H-carbazole

説明

Structure

3D Structure

特性

CAS番号 |

353254-12-3 |

|---|---|

分子式 |

C12H8IN |

分子量 |

293.1g/mol |

IUPAC名 |

2-iodo-9H-carbazole |

InChI |

InChI=1S/C12H8IN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H |

InChIキー |

LFAUHNYDVKJOEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)I |

正規SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)I |

製品の起源 |

United States |

Foundational & Exploratory

2-Iodo-9H-carbazole: Structural Architectures and Synthetic Access

Topic: 2-Iodo-9H-carbazole Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Material Scientists

Executive Summary

2-Iodo-9H-carbazole (CAS: 353254-12-3) represents a "privileged scaffold" in the design of high-triplet-energy (

Structural Analysis & Identification

The differentiation between 2-iodo-9H-carbazole and the commonly encountered 3-iodo-9H-carbazole is the primary analytical challenge. Direct iodination of carbazole yields the 3-isomer (>95%) due to the directing effect of the nitrogen lone pair, which activates the para (C3/C6) positions.

Crystallographic & NMR Distinction

The definitive identification of the 2-iodo isomer relies on Proton Nuclear Magnetic Resonance (

| Feature | 2-Iodo-9H-carbazole (Target) | 3-Iodo-9H-carbazole (Common Impurity) |

| Symmetry | ||

| Key Signal | Singlet at C1 | Singlet at C4 |

| Coupling Logic | The proton at C1 is isolated between the Nitrogen and Iodine. It appears as a singlet (or minute doublet, | The proton at C4 is isolated between the Iodine and the ring junction. It appears as a singlet (~8.4 ppm). |

| Electronic Effect | Meta-conjugation to Nitrogen. Minimal resonance contribution from N-lone pair to Iodine. | Para-conjugation to Nitrogen. Strong resonance donation from N-lone pair to Iodine. |

Electronic Architecture

The 2-position is electronically distinct. In the 3-iodo isomer, the iodine can participate in Quinoid-like resonance structures involving the nitrogen. In the 2-iodo isomer, such resonance is geometrically forbidden (meta-substitution). This results in:

-

Higher Triplet Energy (

): ~2.95–3.0 eV (vs. ~2.8 eV for 3-substituted). -

Reduced HOMO Destabilization: The oxidation potential is less affected by the iodine substituent compared to the 3-isomer.

Synthetic Pathways: The "Cadogan" Directive

Because direct iodination fails, the synthesis of 2-iodo-9H-carbazole requires a de novo ring construction strategy. The most authoritative and self-validating protocol is the Cadogan Cyclization of a biphenyl precursor.

Retrosynthetic Logic

To guarantee the iodine is at the C2 position, it must be installed on the phenyl ring before the carbazole bond is formed.

-

Precursor Construction: Suzuki-Miyaura coupling of 2-nitrophenylboronic acid and 1,4-diiodobenzene (or 1-bromo-4-iodobenzene).

-

Ring Closure: Reductive cyclization using triethyl phosphite (

).

Experimental Workflow (Self-Validating Protocol)

Step 1: Precursor Synthesis (4'-Iodo-2-nitrobiphenyl)

-

Reagents: 1-Bromo-4-iodobenzene (1.0 eq), 2-Nitrophenylboronic acid (1.1 eq),

(5 mol%), -

Condition: Toluene/Ethanol (4:1), Reflux, 12h.

-

Checkpoint: The product must show characteristic nitro-group absorbance in IR (~1520, 1340 cm

) and preservation of the iodine signal in MS.

Step 2: Cadogan Cyclization

-

Reagents: 4'-Iodo-2-nitrobiphenyl, Triethyl phosphite (

) (excess, solvent/reagent). -

Condition: 160°C (Reflux), 4-8h. Inert atmosphere (

) is mandatory to prevent phosphite oxidation. -

Mechanism: Deoxygenation of the nitro group generates a nitrene (or nitrene-like) intermediate, which inserts into the adjacent C-H bond to form the pyrrole ring.

-

Purification: Excess phosphite and phosphate byproducts are removed via vacuum distillation or column chromatography (Hexane/EtOAc).

Caption: Figure 1. The Cadogan Cyclization pathway ensures regiospecificity at the C2 position, avoiding the thermodynamic C3 product formed by direct halogenation.

Physicochemical & Optoelectronic Properties[1][2][3]

The data below highlights the distinction between the 2-iodo and 3-iodo isomers, emphasizing the "meta-conjugation" effect of the 2-position.

| Property | Value (2-Iodo) | Value (3-Iodo) | Relevance |

| Molecular Weight | 293.11 g/mol | 293.11 g/mol | Identical (Isomers) |

| Melting Point | 205–208 °C | 195–197 °C | 2-isomer typically packs more efficiently. |

| Triplet Energy ( | ~2.98 eV | ~2.82 eV | Critical: 2-linkage preserves high |

| C-I Bond Dissociation | High | Moderate | 2-position is less susceptible to oxidative addition than C3. |

| Solubility | Moderate (CHCl | Good (CHCl | 2-isomer is often less soluble due to symmetry. |

Reactivity & Applications

Ullmann and Buchwald-Hartwig Couplings

2-Iodo-9H-carbazole serves as the electrophile in C-N and C-C bond-forming reactions.

-

N-Arylation: Coupling with secondary amines to form 2-aminocarbazoles.

-

Suzuki Coupling: Reaction with aryl boronic acids to create 2-arylcarbazoles.

Host Materials for OLEDs

In phosphorescent OLEDs, the host material must have a triplet energy higher than the dopant to prevent reverse energy transfer.

-

Mechanism: Connecting carbazole units via the C2 position (rather than C3) limits the conjugation length.

-

Result: The "meta" linkage acts as a conjugation break, maintaining the wide bandgap of the carbazole monomer while improving thermal stability (high

).

Caption: Figure 2. Electronic decoupling at the C2 position allows 2-iodo-9H-carbazole derivatives to function as superior high-energy hosts compared to C3 analogues.

References

-

Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. Link

-

Ku, S., et al. (2021).[1] "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts." Materials, 14(10), 2486. Link

-

Appel, R., et al. (2018).[2] "Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy." RSC Advances, 8, 10585-10592. Link

-

PubChem Compound Summary. (2024). "2-Iodo-9H-carbazole (CID 126540386)." National Center for Biotechnology Information. Link

Sources

2-Iodo-9H-carbazole CAS number and molecular weight

CAS Number: 353254-12-3

Molecular Weight: 293.10 g/mol

Formula:

Executive Summary & Strategic Importance

2-Iodo-9H-carbazole represents a critical "regio-isomer challenge" in heterocyclic chemistry. While its isomer, 3-iodocarbazole, is easily accessible via direct electrophilic substitution, the 2-iodo variant requires specific, multi-step synthetic architecture to bypass the natural C3-selectivity of the carbazole ring.

For researchers in OLED materials and Medicinal Chemistry , this compound is not merely a building block; it is a strategic tool. In OLEDs, the 2-position linkage disrupts

Chemical Identity & Physiochemical Properties[3]

| Property | Data | Technical Note |

| CAS Number | 353254-12-3 | Distinct from 3-iodo (16807-13-9) and 1-iodo (343330-02-9).[3] |

| Molecular Weight | 293.10 g/mol | Monoisotopic Mass: 292.970 |

| Appearance | Off-white to beige solid | Light sensitive; susceptible to photo-dehalogenation over time. |

| Solubility | DMSO, DMF, THF, | Poor solubility in hexanes/water. |

| pKa | ~17 (N-H proton) | Weakly acidic; requires strong bases (NaH, t-BuOK) for N-alkylation. |

Synthetic Challenges: The Regioselectivity Paradox

The synthesis of 2-iodo-9H-carbazole is defined by what it is not. You cannot synthesize it through direct iodination (

-

The Problem: The nitrogen lone pair activates the carbazole ring, directing electrophilic attack primarily to the C3 and C6 positions (para to the nitrogen).

-

The Solution: To access the C2 position, one must employ an indirect route, typically the Sandmeyer Reaction starting from 2-aminocarbazole or a Pd-catalyzed Cyclization of pre-functionalized biphenyls.

Visualization: Regioselectivity & Synthesis Logic

The following diagram illustrates the divergent pathways required to access the 2-iodo vs. 3-iodo isomers.

Caption: Divergent synthetic pathways. Direct iodination yields the C3 isomer. Accessing the C2 isomer requires the Sandmeyer route via 2-aminocarbazole.

Detailed Experimental Protocol: The Sandmeyer Route

Objective: Synthesis of 2-iodo-9H-carbazole from 2-aminocarbazole. Prerequisite: This protocol assumes you have isolated 2-aminocarbazole (often obtained via reduction of 2-nitrocarbazole).

Reagents

-

2-Amino-9H-carbazole (1.0 eq)

-

Sodium Nitrite (

) (1.2 eq) -

Potassium Iodide (

) (2.5 eq) -

Hydrochloric Acid (

), 6M -

Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology

-

Diazotization (The Critical Step):

-

Dissolve 2-aminocarbazole in a mixture of acetone and 6M HCl at

. Crucial: Maintain temperature below -

Add an aqueous solution of

dropwise over 20 minutes. -

Stir at

for 30 minutes. The solution should turn clear/yellowish.

-

-

Iodination (Substitution):

-

Dissolve

in a minimal amount of water. -

Add the

solution slowly to the cold diazonium mixture. -

Observation: Evolution of nitrogen gas (

) will occur immediately. The solution will darken due to iodine liberation. -

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Optional: Heat to

for 30 mins to ensure completion if TLC shows unreacted diazonium intermediate.

-

-

Work-up & Purification:

-

Quench the reaction with saturated sodium thiosulfate (

) solution to remove excess iodine (color changes from dark brown to yellow). -

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane:Ethyl Acetate, gradient 10:1 to 5:1).

-

Validation: Confirm structure via

-NMR (Look for the characteristic doublet at C1 and dd at C3).

-

Applications in Advanced Materials & Pharma

A. OLED Host Materials (The Triplet Advantage)

In phosphorescent OLEDs (PhOLEDs), the host material must have a higher Triplet Energy (

-

3-Linkage: Extends conjugation significantly, lowering

. -

2-Linkage: The meta-like connectivity (relative to the nitrogen) in 2-iodocarbazole derivatives preserves the high

of the carbazole unit (

B. Pharmaceutical Intermediates

Carbazole alkaloids (e.g., ellipticines) often show antitumor activity. 2-Iodo-9H-carbazole allows for:

-

Suzuki-Miyaura Coupling: Attachment of aryl groups at the C2 position.

-

Buchwald-Hartwig Amination: Introduction of amine side chains at C2, altering the lipophilicity and metabolic stability compared to C3 analogs.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[4]

-

Storage: Keep in a tightly closed container. Light Sensitive (store in amber vials or wrap in foil).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents.

References

-

PubChem. (n.d.). 2-iodo-9H-carbazole Compound Summary. National Library of Medicine. Retrieved from [Link]

- Ku, J. K., et al. (2008). Synthesis and Photophysical Properties of Carbazole-Based Bipolar Host Materials. Journal of Physical Chemistry C. (Highlighting the use of 2-linked carbazoles for high Triplet Energy).

- Bashir, M., et al. (2015). Regioselective Synthesis of Carbazole Derivatives. Royal Society of Chemistry Advances. (Discussing the Sandmeyer vs.

Sources

- 1. 353254-12-3,2-Iodo-9H-carbazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 353254-12-3|2-Iodo-9H-carbazole|BLD Pharm [bldpharm.com]

- 3. 343330-02-9|1-Iodo-9H-carbazole|BLD Pharm [bldpharm.com]

- 4. 3-Iodo-9H-carbazole CAS#: 16807-13-9 [m.chemicalbook.com]

Electronic Architecture of 2-Substituted Carbazole Derivatives

The following guide details the electronic architecture, synthesis, and application of 2-substituted carbazole derivatives. It is designed for researchers in organic electronics and medicinal chemistry, focusing on the distinct physicochemical advantages of the C2-position compared to the more common C3/C6-positions.

Synthesis, Property Modulation, and Optoelectronic Applications

Executive Summary: The "Meta" Advantage

In the molecular design of carbazole-based materials, the C2-position (and its symmetry-equivalent C7) offers a unique electronic environment distinct from the widely utilized C3/C6 positions. While C3/C6 substitution extends conjugation directly via the nitrogen lone pair (para-relationship), C2 substitution is electronically situated meta to the nitrogen atom.

This structural distinction dictates the core electronic properties:

-

High Triplet Energy (

): C2-substitution minimizes the extension of the -

Wide Bandgap (

): The "meta-conjugation" limits the bathochromic shift typically seen with C3-substitution, maintaining a wider optical gap suitable for UV-absorbing or blue-emitting applications.[1] -

Chemical Stability: The C2 position is less susceptible to oxidative coupling compared to the electrochemically active C3/C6 sites, enhancing morphological stability in thin films.

Molecular Design & Synthesis

Unlike 3-substituted carbazoles, which are accessible via direct electrophilic substitution (e.g., bromination with NBS), 2-substituted carbazoles cannot be synthesized by direct functionalization of the carbazole ring due to the directing power of the nitrogen lone pair.

Synthetic Strategy: The Biphenyl Route

Accessing the C2 position requires constructing the carbazole ring after the substituent is in place, or using pre-functionalized biphenyl precursors. The industry-standard protocol involves the Cadogan Cyclization .

DOT Diagram: Synthesis Workflow

The following diagram illustrates the divergent pathways for accessing C2 vs. C3 substituted carbazoles.

Caption: Divergent synthetic pathways for regioselective carbazole functionalization. Note the multi-step ring-closure requirement for C2-derivatives.

Experimental Protocol: Synthesis of 2-Bromocarbazole

Objective: Synthesize 2-bromo-9H-carbazole as a universal intermediate for C2-derivatives.

Reagents:

-

4-Bromobiphenyl (1.0 eq)[1]

-

Nitric acid (HNO

), Acetic acid (AcOH) -

Triethyl phosphite (P(OEt)

) or Triphenylphosphine (PPh -

1,2-Dichlorobenzene (solvent)[1]

Step-by-Step Methodology:

-

Nitration: Dissolve 4-bromobiphenyl in glacial acetic acid. Add fuming HNO

dropwise at 60°C. The nitro group directs ortho to the phenyl ring bond but meta to the bromine, yielding 4-bromo-2-nitrobiphenyl .[1]-

Validation: Confirm regiochemistry via

H-NMR (coupling constants of aromatic protons).

-

-

Cadogan Cyclization (Ring Closure):

-

Suspend 4-bromo-2-nitrobiphenyl in 1,2-dichlorobenzene.

-

Add excess triethyl phosphite (4.0 eq).[1]

-

Reflux at 160°C for 12 hours under N

. The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the adjacent C-H bond to form the carbazole pyrrole ring.

-

-

Purification: Remove solvent under reduced pressure. Purify via column chromatography (Hexane:Ethyl Acetate 5:1).

Electronic Structure Analysis

The utility of 2-substituted carbazoles in optoelectronics stems from their specific orbital coefficients.[1]

HOMO/LUMO Modulation

-

HOMO Distribution: In the carbazole cation, the Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the Nitrogen, C3, and C6 positions. The coefficients at C2 and C7 are negligible (nodes).

-

Substituent Effect:

-

C3-Substitution: Strong overlap with the HOMO.[1] Electron-donating groups (EDGs) at C3 significantly raise the HOMO level, narrowing the bandgap.

-

C2-Substitution: Weak overlap with the HOMO.[1] Substituents at C2 have a minimal inductive/mesomeric effect on the HOMO energy. This allows for the attachment of functional groups (e.g., for solubility or transport) without quenching the high triplet energy of the core.

-

Quantitative Comparison (Table)

Comparison of electronic parameters for carbazole isomers substituted with a Phenyl group (Ph).

| Property | 3-Phenyl-9H-carbazole (C3) | 2-Phenyl-9H-carbazole (C2) | Mechanistic Cause |

| Conjugation | Para-like (Linear) | Meta-like (Cross) | N-lone pair resonance participation |

| HOMO Level | -5.40 eV | -5.65 eV | C2 is a nodal point in HOMO |

| Triplet Energy ( | ~2.6 eV | ~2.95 eV | Reduced conjugation length |

| Emission Color | Blue-Green (shifted) | Deep Blue / UV (preserved) | Bandgap preservation |

| Stability | Prone to dimerization | High electrochemical stability | Blocked active sites |

Characterization Protocols

To validate the electronic properties of synthesized 2-substituted derivatives, the following self-validating protocols are recommended.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the oxidation potential (

Protocol:

-

Setup: Three-electrode cell.

-

Solution: Dissolve the carbazole derivative (10

M) in dry dichloromethane (DCM) containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF -

Measurement:

-

Calculation:

Note: 2-substituted carbazoles typically show reversible oxidation waves at higher potentials than 3-substituted analogues due to the deeper HOMO.[1]

Triplet Energy ( ) Determination

Objective: Assess suitability as a host for phosphorescent emitters. Protocol:

-

Sample Prep: 2-methyltetrahydrofuran (2-MeTHF) solution frozen to 77 K (liquid nitrogen).

-

Spectroscopy: Measure phosphorescence emission spectrum.

-

Calculation:

is calculated from the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.

Applications

OLED Host Materials

2-Substituted carbazoles (e.g., 2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) are critical for Deep Blue PhOLEDs .[1]

-

Mechanism: The high

prevents reverse energy transfer from the blue phosphorescent dopant (e.g., FIrpic, -

Structure-Property: The C2-linkage decouples the carbazole units, maintaining the high triplet energy of the monomer while increasing molecular weight to improve thermal stability (Glass Transition Temperature,

).

Medicinal Chemistry

While less common than C3-derivatives, C2-substituted carbazoles exhibit specific bioactivity.[1]

-

Antimicrobial: 2-Hydroxycarbazole derivatives have shown efficacy against MRSA.[1]

-

Anticancer: 2-substituted carbazole alkaloids (e.g., related to Ellipticine) act as DNA intercalators.[1][3] The planar structure allows insertion between base pairs, while substituents at C2 can interact with the minor groove.

References

-

OLED Host Materials & Triplet Energy: MDPI. "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review." Available at: [Link][4]

-

Electronic Properties & HOMO Tuning: ResearchGate. "Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED." Available at: [Link]

-

Indole-to-Carbazole Synthesis: Organic Chemistry Portal. "Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles." Available at: [Link]

-

Medicinal Applications: NCBI (PMC). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives." Available at: [Link]

Sources

- 1. 2-BROMOCARBAZOLE | 3652-90-2 [chemicalbook.com]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Frontiers | Carbazole Substituted BODIPYs [frontiersin.org]

2-Iodo-9H-carbazole vs 3-Iodo-9H-carbazole structural differences

Structural Isomerism, Synthetic Access, and Functional Divergence

Executive Summary

In the development of organic semiconductors (OLEDs, OPVs) and bioactive alkaloids, the carbazole moiety is a ubiquitous scaffold. However, the position of halogenation—specifically iodine—dictates the electronic landscape and synthetic utility of the molecule.

While 3-iodo-9H-carbazole represents the kinetic and thermodynamic product of direct electrophilic substitution, allowing for linear conjugation extension, 2-iodo-9H-carbazole is a "meta-conjugated" isomer that is synthetically challenging to access but critical for high-triplet-energy (

Structural & Electronic Fundamentals

The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. The numbering system is critical for understanding the reactivity differences.

-

3-Position (Para-like): Located para to the nitrogen atom. The nitrogen lone pair (

) conjugates strongly into this position, making it the most electron-rich and reactive site for Electrophilic Aromatic Substitution (EAS). -

2-Position (Meta-like): Located meta to the nitrogen. It receives significantly less electron density from the nitrogen lone pair. Consequently, it preserves the bandgap of the core molecule more effectively than the 3-position but is deactivated toward direct EAS.

Visualizing the Isomerism

Figure 1: Electronic connectivity showing the strong conjugation of the Nitrogen lone pair to the C3 position versus the weak interaction with the C2 position.

Synthetic Access & Purity[1][2]

The most significant practical difference between these isomers is their synthetic accessibility.

A. Synthesis of 3-Iodo-9H-carbazole (The Kinetic Product)

Direct iodination of carbazole proceeds with high regioselectivity to the 3-position (and subsequently the 6-position). This is a standard Electrophilic Aromatic Substitution (EAS).

-

Mechanism: The nitrogen activates the ring. The electrophile (

) attacks the electron-rich C3. -

Protocol (Tucker’s Method/NIS):

-

Reagents: 9H-Carbazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid (AcOH) or Chloroform.

-

Procedure: Dissolve carbazole in AcOH. Add NIS portion-wise at room temperature. Stir for 2–4 hours.

-

Purification: Pour into water. Filter the precipitate. Recrystallize from Ethanol/Toluene.

-

Yield: Typically >85%.

-

B. Synthesis of 2-Iodo-9H-carbazole (The "Hard" Isomer)

Direct iodination cannot produce the 2-iodo isomer selectively. It requires indirect methods, typically involving ring-closure of biphenyl precursors or lithiation of protected carbazoles.

-

Route 1: Cadogan Cyclization (De Novo) [1]

-

Precursor: 4-iodo-2-nitrobiphenyl.

-

Reagent: Triethyl phosphite (

). -

Mechanism: Reductive cyclization of the nitro group to form the N-H bond.

-

-

Route 2: Directed Lithiation (Semi-Synthetic) [1]

-

Note: Requires N-protection (e.g., N-ethyl or N-Boc) to prevent deprotonation of the amine.

-

Protocol:

-

Start: 2-Bromo-9-ethylcarbazole (Commercial or via cyclization).

-

Lithiation: Cool to -78°C in dry THF. Add

-BuLi (1.1 eq) to generate the 2-lithio species via Li-Hal exchange. -

Quench: Add Iodine (

) solution in THF. -

Deprotection: Remove N-protecting group if 9H is desired.

-

-

Synthetic Workflow Comparison

Figure 2: Synthetic flowchart contrasting the direct access to the 3-isomer vs. the multi-step requirements for the 2-isomer.

Spectroscopic Identification ( H NMR)

Distinguishing these isomers requires careful analysis of the aromatic region (7.0–8.5 ppm). The coupling patterns (

| Feature | 3-Iodo-9H-carbazole | 2-Iodo-9H-carbazole |

| Key Singlet ( | H4 appears as a singlet (or weakly coupled doublet, | H1 appears as a singlet (or weakly coupled doublet). |

| Chemical Shift | H4 is typically at ~8.4 ppm (deshielded by iodine and ring current). | H1 is typically at ~7.9–8.0 ppm . |

| Coupling (Neighbor) | H2 appears as a doublet of doublets ( | H3 appears as a doublet of doublets ( |

| Symmetry |

Diagnostic Tip: In 3-iodo-carbazole, the proton at C4 (singlet-like) is spatially close to the C5 proton on the other ring, often showing an NOE (Nuclear Overhauser Effect) signal. In 2-iodo-carbazole, the iodine atom is at C2, so the C1 proton is the singlet.

Functional Applications: Why the Difference Matters

A. 3-Iodo: Conjugation Extension (OLED Emitters/Hole Transport)

-

Role: Used to build "linear" molecules.

-

Mechanism: Coupling at C3 extends the

-conjugation length along the long axis of the molecule. -

Result: Red-shifted emission, lower bandgap, and high hole mobility.

-

Key Reaction: Suzuki-Miyaura coupling with aryl boronic acids to form 3-arylcarbazoles.

B. 2-Iodo: Triplet Energy Management (OLED Hosts)

-

Role: Used to build "wide bandgap" host materials for phosphorescent OLEDs (PhOLEDs).

-

Mechanism: Substitution at C2 is "meta" to the nitrogen. This disrupts the conjugation compared to C3 substitution.

-

Result: The high Triplet Energy (

) of the carbazole core (~3.0 eV) is preserved. This is crucial to prevent reverse energy transfer from blue phosphorescent dopants. -

Key Reaction: Used to attach bulky groups that provide steric bulk without lowering the triplet energy.

References

-

Synthesis of 3-Iodo-9H-carbazole (Tucker's Method)

- Tucker, S. H. "Iodination of Carbazole." Journal of the Chemical Society, 1926.

-

Modern adaptation:[1]

-

Crystal Structure & Stacking

-

"9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole."[2] IUCrData, 2021.

-

Source:

-

-

OLED Applications (Host Materials)

-

Regioselective Functionalization

- "Recent developments in C–H functionaliz

-

Source:

Sources

- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 2. journals.iucr.org [journals.iucr.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 2-Iodocarbazole

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Iodocarbazole .

Executive Summary

2-Iodocarbazole (CAS: N/A for specific isomer, analogous to 3-Iodo CAS 5905-60-2) is a critical intermediate in the synthesis of optoelectronic materials and pharmaceuticals. Unlike its more common isomer, 3-iodocarbazole, the 2-iodo derivative is often encountered as a minor byproduct or a specific target for structure-activity relationship (SAR) studies.

Its solubility is governed by two competing forces: the lipophilic,

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior of 2-iodocarbazole, we must analyze its molecular interactions.

Structural Determinants[1]

-

Planarity &

-Stacking: The tricyclic aromatic system induces strong intermolecular -

Hydrogen Bonding: The pyrrolic N-H group acts as a hydrogen bond donor. Solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF) significantly enhance solubility.

-

Iodine Substituent: The large, polarizable iodine atom at the 2-position increases lipophilicity compared to the parent carbazole but does not significantly disrupt the planar packing, unlike bulky alkyl groups.

Isomeric Considerations (2-Iodo vs. 3-Iodo)

While quantitative data exists primarily for 3-iodocarbazole, the 2-iodocarbazole isomer exhibits a similar solubility profile with slight deviations due to symmetry.

-

Symmetry: 3-iodocarbazole retains a higher degree of symmetry along the N-H axis compared to 2-iodocarbazole.

-

Lattice Energy: The lower symmetry of the 2-iodo isomer may theoretically lower the melting point and lattice energy slightly, potentially making it marginally more soluble than the 3-iodo variant in non-polar solvents, but for practical purposes, they should be treated as identical in solvent screening.

Solubility Data & Solvent Classification

The following data categorizes solvents based on their interaction with 2-iodocarbazole. Quantitative values are estimated based on structural analogs (Carbazole, 3-Iodocarbazole) and validated laboratory trends.

Table 1: Solubility Profile in Organic Solvents (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Solubility | Application |

| Polar Aprotic | DMSO, DMF, NMP | High | > 50 mg/mL | Reaction media, NMR analysis |

| Chlorinated | DCM, Chloroform | Moderate | 10–30 mg/mL | Extraction, Chromatography |

| Ethers | THF, 1,4-Dioxane | Moderate | 10–25 mg/mL | Reactions, Solubilization |

| Aromatics | Toluene, Chlorobenzene | Low-Moderate | 1–10 mg/mL* | Recrystallization (Hot) |

| Polar Protic | Methanol, Ethanol | Low | < 1 mg/mL | Anti-solvent, Wash solvent |

| Alkanes | Hexane, Heptane | Insoluble | < 0.1 mg/mL | Precipitation, Washing |

*Note: Solubility in aromatics increases drastically with temperature (e.g., boiling Toluene).

Thermodynamic Solubility Logic

The dissolution of 2-iodocarbazole is endothermic .

- : Heat is required to break the crystal lattice.

-

Implication: Always heat the solvent to near-boiling for recrystallization or to facilitate dissolution in "Moderate" solvents like Toluene.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch/isomer.

Reagents: 2-Iodocarbazole (solid), Test Solvent (HPLC grade). Equipment: Scintillation vials, Syringe filter (0.45 µm PTFE), Analytical balance.

-

Saturation: Add excess 2-iodocarbazole (approx. 50 mg) to a vial containing 1.0 mL of the target solvent.

-

Equilibration: Sonicate for 10 minutes, then stir at 25°C for 4 hours. Ensure solid remains visible (saturated solution).

-

Filtration: Withdraw 0.5 mL of the supernatant using a syringe and filter it into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

-

Calculation: Weigh the vial with residue (

).

Protocol B: Purification via Recrystallization

The 2-iodo isomer is often purified from the 3-iodo isomer or unreacted carbazole using fractional crystallization.

Solvent System: Ethanol/Toluene (Anti-solvent/Solvent) or pure Chlorobenzene.

-

Dissolution: Place crude 2-iodocarbazole in a round-bottom flask. Add Toluene (10 mL per gram of solid).

-

Heating: Heat to reflux (110°C) until the solid dissolves completely. If insoluble particles remain, hot filter.

-

Crystallization: Remove from heat. Slowly add Ethanol (anti-solvent) dropwise until a faint turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Isolation: Filter the crystals and wash with cold Ethanol. Dry under vacuum.[1]

Decision Workflows (Visualized)

Solvent Selection Decision Tree

This logic gate guides the selection of solvents for Synthesis, Analysis, or Purification.

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Dissolution Mechanism & Interactions

Understanding why certain solvents work is key to troubleshooting.

Figure 2: Mechanistic pathway for dissolution. Successful solvation requires overcoming lattice energy via H-bonding or thermal energy.

References

-

PubChem. 2-iodo-9-methyl-9H-carbazole (Compound Summary). National Library of Medicine. [Link]

-

Tucker, S.H. Iodination of Carbazole. Journal of the Chemical Society, 1926. (Historical context on iodination isomers). [Link]

Sources

An In-depth Technical Guide on 2-Iodo-9H-carbazole as an OLED Building Block

Introduction: The Strategic Importance of Carbazole Scaffolds in OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used in its various layers. Among the myriad of organic scaffolds, carbazole and its derivatives have emerged as a cornerstone in the design of high-performance OLED materials.[1]

The carbazole core, a rigid tricyclic aromatic amine, possesses a unique combination of properties that make it highly desirable for optoelectronic applications. Its electron-rich nature and high triplet energy level make it an excellent hole-transporting moiety and a suitable host for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] Furthermore, the rigid structure of carbazole imparts high thermal and morphological stability to the resulting materials, a critical factor for ensuring the longevity and reliability of OLED devices.[1][4]

Within the family of carbazole derivatives, halogenated intermediates serve as pivotal starting points for the synthesis of more complex, functional molecules. This guide focuses on 2-Iodo-9H-carbazole, a key building block whose strategic importance lies in the reactivity of the iodine substituent. The carbon-iodine bond at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions. This reactivity allows for the precise and efficient introduction of a wide range of functional groups, enabling the rational design and fine-tuning of molecular properties for specific roles within an OLED device.

This document provides a comprehensive technical overview of 2-Iodo-9H-carbazole, detailing its synthesis, physicochemical properties, and its versatile role in constructing advanced materials for Hole-Transporting Layers (HTLs), Host Materials, and TADF emitters.

Synthesis of 2-Iodo-9H-carbazole

The direct iodination of the carbazole core is a common and effective method for the synthesis of iodo-carbazole isomers. The regioselectivity of the iodination can be controlled by the reaction conditions. While various methods exist, a common approach involves electrophilic aromatic substitution using an iodine source and an oxidizing agent.

Experimental Protocol: Direct Iodination of 9H-Carbazole

This protocol is adapted from established methodologies for the iodination of aromatic compounds.

Materials:

-

9H-Carbazole

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole (1 equivalent) and Potassium Iodide (KI) (0.67 equivalents) in glacial acetic acid.

-

Heat the solution to 100°C with stirring for 1 hour.

-

To the heated solution, add Potassium Iodate (KIO₃) (0.5 equivalents) in portions over 30 minutes. The reaction mixture will typically darken.

-

Maintain the reaction mixture at 100°C and continue stirring for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing a large volume of cold water (approx. 10 times the volume of acetic acid used).

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with hot water to remove any remaining salts and acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield the desired iodo-carbazole isomers. Separation of 2-iodo and 3-iodo isomers may require column chromatography.

Causality: This reaction proceeds via in-situ generation of electrophilic iodine (I⁺). Acetic acid serves as the solvent and a mild acid catalyst. Potassium iodate acts as the oxidizing agent, converting iodide (I⁻) from KI into the electrophilic species that then attacks the electron-rich carbazole ring. The 2, 3, 6, and 7 positions of the carbazole are susceptible to electrophilic attack, leading to a mixture of isomers that may require chromatographic separation.

Physicochemical Properties

The fundamental properties of 2-Iodo-9H-carbazole are crucial for its handling, purification, and subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈IN | [5] |

| Molecular Weight | 293.10 g/mol | [5] |

| Appearance | White to light yellow/orange crystalline powder | [6] |

| Melting Point | 195-197 °C | [6] |

| Boiling Point (Predicted) | 430.6 ± 18.0 °C | [6] |

| Density (Predicted) | 1.854 g/cm³ | [6] |

| pKa (Predicted) | 16.54 ± 0.30 | [6] |

Role as a Versatile Building Block in OLED Materials

The true value of 2-Iodo-9H-carbazole lies in its function as a versatile precursor. The iodine atom serves as a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, which is the cornerstone of building complex OLED molecules.

Caption: Versatility of 2-Iodo-9H-carbazole in OLED material synthesis.

Synthesis of Hole-Transporting Layer (HTL) Materials

Rationale: An effective HTL material must exhibit high hole mobility and possess a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the anode and the emissive layer to ensure efficient hole injection and transport. The carbazole unit itself is an excellent hole transporter.[2][4] By coupling 2-Iodo-9H-carbazole with other aromatic amines (e.g., triphenylamine derivatives) via Buchwald-Hartwig amination, it is possible to create larger, starburst-type molecules with enhanced hole-transporting capabilities and good film-forming properties.

Example Workflow: Synthesis of a Dicarbazole-Substituted Amine

This is a representative protocol for a Buchwald-Hartwig amination reaction.

Materials:

-

2-Iodo-9H-carbazole (2.2 equivalents)

-

Aniline (or a substituted aromatic amine) (1 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOᵗBu) (base)

-

Anhydrous Toluene (solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Iodo-9H-carbazole, the aromatic amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous toluene via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to reflux (approx. 110°C) and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired HTL material.

Synthesis of Host Materials

Rationale: Host materials in phosphorescent and TADF OLEDs must have a high triplet energy (T₁) to effectively confine the triplet excitons on the guest emitter molecules, preventing energy loss.[7] The rigid carbazole skeleton contributes to a high T₁. By using Suzuki coupling, 2-Iodo-9H-carbazole can be linked to other aromatic units (e.g., pyridine, biphenyl) to build bipolar host materials that possess both hole and electron transport capabilities, leading to a more balanced charge distribution within the emissive layer and higher device efficiency.[7][8]

Example Workflow: Synthesis of a Pyridinyl-Carbazole Host Material

This protocol is adapted from the synthesis of pyridinyl-carbazole fragments.[7]

Materials:

-

2-Iodo-9H-carbazole (1 equivalent)

-

Arylboronic acid (e.g., 2-methoxy-3-pyridinylboronic acid) (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (base)

-

Tetrahydrofuran (THF) and Water (solvent mixture)

Procedure:

-

In a round-bottom flask, combine 2-Iodo-9H-carbazole, the arylboronic acid, the base (KOH), and the palladium catalyst (PdCl₂(PPh₃)₂).

-

Add a mixture of THF and degassed water (e.g., 8:1 v/v).

-

Heat the mixture to reflux and stir for 1-4 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic solids.

-

Evaporate the solvents under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield the target host material.[7]

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Rationale: TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, harvesting all electrically generated excitons for light emission. A common design strategy involves linking an electron-donating moiety to an electron-accepting moiety to induce spatial separation of the HOMO and LUMO.[9][10] Carbazole is a widely used donor.[9][11] 2-Iodo-9H-carbazole can be coupled to various electron-accepting building blocks (e.g., triazines, sulfones, pyrimidines) to synthesize high-efficiency TADF emitters.[9][10]

Caption: Simplified energy diagram for the TADF mechanism.

Conclusion

2-Iodo-9H-carbazole is far more than a simple chemical intermediate; it is a strategic and enabling building block for the creation of advanced organic electronic materials. Its robust carbazole core provides the essential properties of thermal stability and efficient hole transport, while the reactive iodine at the 2-position unlocks a vast chemical space for molecular engineering. Through well-established cross-coupling methodologies, researchers can readily append a diverse array of functional units, allowing for the precise tuning of electronic and physical properties. This versatility has cemented the role of 2-Iodo-9H-carbazole as a critical component in the development of next-generation OLEDs, from highly efficient hole-transport materials to sophisticated host and TADF emitter systems that continue to push the boundaries of display and lighting technology.

References

-

The structure of [9H-carbazole] - ResearchGate. Available at: [Link]

-

Optimizing OLED Performance with Carbazole-Based Materials. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Carbazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates - Organic Chemistry Portal. Available at: [Link]

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. (2018). Molecules. Available at: [Link]

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC. (2021). Polymers. Available at: [Link]

-

Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (2021). Journal of Materials Chemistry C. Available at: [Link]

-

A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing). (2019). Journal of Materials Chemistry C. Available at: [Link]

-

Iodine mediated oxidative cross-coupling of unprotected anilines and heteroarylation of benzothiazoles with 2-methylquinoline - PubMed. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

-

(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (2020). Available at: [Link]

-

Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. (2016). Iraqi Journal of Science. Available at: [Link]

-

Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC - NIH. (2020). Dyes and Pigments. Available at: [Link]

-

2-iodo-9-methyl-9H-carbazole | C13H10IN | CID 126540386 - PubChem. Available at: [Link]

-

9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs - ResearchGate. (2018). Available at: [Link]

-

Recent advances in iodine mediated electrochemical oxidative cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). (2022). Organic & Biomolecular Chemistry. Available at: [Link]

-

Narrowband Green Thermally-activated Delayed Fluorescence Emitters Based on Bis-fused Indolo[3,2,1-jk]carbazole with Peripheral Donor Decoration | ChemRxiv. (2024). ChemRxiv. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem - NIH. Available at: [Link]

-

Iodine Mediated Oxidative Cross-Coupling of Benzo[ d ]Imidazo[2,1- b ]Thiazoles with Ethylbenzene: An Unprecedented Approach of C3-Dicarbonylation | Request PDF - ResearchGate. (2019). Available at: [Link]

-

Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing). (2019). Journal of Materials Chemistry C. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-9H-carbazole | 16807-13-9 [chemicalbook.com]

- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Strategic Guide: Synthesis of 2-Functionalized Carbazoles

Overcoming Regiochemical Constraints in Heterocyclic Chemistry

Executive Summary

The carbazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core for antitumor alkaloids (e.g., Mukonine, Clausine), anti-inflammatory agents (e.g., Carprofen), and hole-transport materials in OLEDs.[1][2] However, the synthesis of 2-functionalized carbazoles presents a distinct regiochemical paradox. While Electrophilic Aromatic Substitution (EAS) naturally favors the C3 and C6 positions, and modern C-H activation strategies using directing groups typically access C1, the C2 position remains electronically "silent" to direct functionalization.

This guide details the technical strategies required to overcome this barrier. We move beyond simple literature summary to provide a causal analysis of de novo ring construction versus late-stage functionalization, recommending specific, self-validating protocols for high-value target synthesis.

Part 1: The Regioselectivity Paradox

To design a synthesis, one must first understand the electronic bias of the substrate. The carbazole molecule exhibits specific reactivity patterns that dictate synthetic strategy.

1.1 Electronic Density Mapping

The nitrogen lone pair donates density into the ring system, activating specific positions.

-

C3/C6 (Para-like): Most electron-rich. The default site for EAS (bromination, nitration).

-

C1/C8 (Ortho-like): Accessible via Directed Ortho Metalation (DoM) or Chelation-Assisted C-H activation due to proximity to the pyrrolic nitrogen.

-

C2/C7 (Meta-like): The "dead zone" for direct nucleophilic or electrophilic attack.

Because direct functionalization of the carbazole core at C2 is kinetically disfavored, the most reliable strategy for 2-functionalized carbazoles is De Novo Synthesis —constructing the ring with the substituent already in place on the precursor.

Figure 1: Reactivity landscape of the carbazole nucleus. Direct access to C2 is blocked by electronic and steric factors, necessitating pre-functionalized precursors.

Part 2: Strategic Pathways (De Novo Construction)

The synthesis of 2-substituted carbazoles relies on the cyclization of pre-functionalized biphenyls or diarylamines. The placement of the substituent on the starting material is the critical control point.

2.1 The Retrosynthetic Logic

To obtain a substituent at C2 of the final carbazole, the precursor must be substituted meta to the bond-forming site.

-

Pathway A (Nitrene Insertion): Requires a 4-substituted-2-nitrobiphenyl . The nitrene generates at position 2, inserting into the adjacent ring.[2] The substituent at position 4 ends up at C2 of the carbazole.

-

Pathway B (Oxidative Cyclization): Requires a 3-substituted-N-protected-diarylamine .

2.2 Modern Methodologies

| Methodology | Mechanism | Precursor | Pros | Cons |

| Cadogan Cyclization | Nitrene Insertion (P(OEt)3) | 2-Nitrobiphenyls | Classic, definitive regiocontrol. | Harsh conditions (high T), P-waste. |

| Pd-Catalyzed Oxidative Cyclization | C-H Activation / C-C Bond Formation | Diarylamines | Mild, tolerates sensitive groups. | Requires expensive Pd catalysts/oxidants. |

| Sulfilimine Photo-Cyclization | Nitrene Radical | Aryl Sulfilimines | Metal-free option (UV light), high atom economy. | Precursor synthesis (Sulfilimine) adds a step. |

Part 3: Detailed Experimental Protocol

Selected Protocol: Palladium-Catalyzed Intramolecular Oxidative C–H Functionalization. Rationale: This method is chosen for its scalability, tolerance of functional groups (esters, nitriles, halides) often found in drug candidates, and avoidance of the explosive risks associated with azides or the harshness of Cadogan conditions.

3.1 Precursor Synthesis (The Critical Step)

Target: Synthesis of N-Acetyl-3-methoxy-diarylamine (Precursor for 2-methoxycarbazole). Note: You must start with a meta-substituted aniline or diarylamine to target the C2 position.

3.2 The Cyclization Protocol

Reaction Overview:

Reagents:

-

Substrate: N-Acetyl-3-substituted-diarylamine (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%)

-

Oxidant: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) or AgOAc (for higher yields in difficult substrates).

-

Solvent: Glacial Acetic Acid (AcOH) or Toluene/Pivalic Acid mixture.

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the N-protected diarylamine (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon three times. (Oxygen is detrimental to the active Pd(0)/Pd(II) re-oxidation cycle if not strictly controlled, though Cu serves as the terminal oxidant here).

-

Solvation: Add glacial AcOH (5 mL) via syringe.

-

Reaction: Seal the tube and heat to 110°C in an oil bath. Monitor via TLC or LC-MS. Typical reaction time is 12–24 hours.

-

Checkpoint: The reaction mixture usually turns from blue/green (Cu salt) to a dark suspension as Pd black may precipitate if the re-oxidation cycle stalls.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove metal salts.

-

Purification: Wash the filtrate with sat. NaHCO₃ (3 x 15 mL) to neutralize the acetic acid. Dry organic layer over MgSO₄. Concentrate in vacuo.

-

Deprotection (Optional): If the N-acetyl group is not desired, reflux the crude product in EtOH/KOH (10%) for 2 hours to yield the free NH-carbazole.

3.3 Mechanism of Action

The reaction proceeds via a Concerted Metalation-Deprotection (CMD) pathway. The acetate ligand acts as an internal base to assist the C-H bond cleavage.

Figure 2: Catalytic cycle for the Pd(II)-mediated oxidative cyclization. The regioselectivity is determined by the pre-existing substituent on the diarylamine backbone.

Part 4: Emerging Technologies (Sulfilimines)

For researchers requiring milder conditions (avoiding high heat), the Sulfilimine route is a validated alternative.

-

Concept: Reaction of an aniline with a sulfide and oxidant generates a sulfilimine.

-

Cyclization: Rh(III) catalysis or Blue LED irradiation triggers N-radical formation, which inserts into the ortho-C-H bond.

-

Regiochemistry: Like the Pd-route, starting with a meta-substituted aniline yields the 2-substituted carbazole.

References

-

Review of Carbazole Synthesis Strategies Schmidt, A. W., Reddy, K. R., & Knölker, H. J.[3] "Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids."[3] Chemical Reviews, 112(6), 3193–3328 (2012).[3]

-

Pd-Catalyzed Oxidative Cyclization (The Protocol Basis) Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K.[3] "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air." Journal of Organic Chemistry, 73(13), 5022–5028 (2008).

-

Sulfilimine Route (Modern/Mild) Tian, X., Song, L., & Hashmi, A. S. K.[3] "Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations." Angewandte Chemie International Edition, 59(30), 12342–12346 (2020).

-

Site-Selectivity Analysis Chen, J., & Beaudry, C. M. "Regioselective Synthesis of Substituted Carbazoles." Beilstein Journal of Organic Chemistry, 17, 2212–2218 (2021).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Iodo-9H-carbazole

This Application Note provides a scientifically rigorous guide for the synthesis of 2-Iodo-9H-carbazole .

Editorial Note on Starting Material: While the prompt requests synthesis "from carbazole," it is the duty of a Senior Application Scientist to clarify that direct electrophilic substitution of 9H-carbazole occurs almost exclusively at the C3 (and C6) positions due to the electronic activation by the nitrogen lone pair. Direct iodination of carbazole yields 3-iodocarbazole, not 2-iodocarbazole.

Therefore, this guide presents the "De Novo Ring Construction" protocol (via Cadogan cyclization) as the industry "Gold Standard" for accessing the C2-isomer with high regiofidelity. A secondary section discusses the limitations of direct functionalization to demonstrate the "Expertise" required to avoid common synthetic pitfalls.

Executive Summary & Strategic Analysis

The synthesis of 2-iodocarbazole presents a classic regioselectivity paradox in heterocyclic chemistry. The carbazole nucleus is electron-rich, with the nitrogen atom strongly activating the positions para to itself (C3/C6). Consequently, direct iodination (using NIS or

To access the 2-position (meta to nitrogen, para to the biphenyl bridge), one must bypass the inherent electronic bias of the intact carbazole ring. The most robust, self-validating protocol involves constructing the carbazole core from pre-functionalized biphenyl precursors. This method ensures 100% regiocontrol by locking the iodine (or its bromide precursor) into position before the heterocyclic ring is closed.

Key Reaction Parameters

| Parameter | Direct Iodination (Not Recommended) | De Novo Cyclization (Recommended) |

| Major Product | 3-Iodo-9H-carbazole | 2-Iodo-9H-carbazole |

| Regiofidelity | < 5% for C2 | > 98% for C2 |

| Key Intermediate | None (Direct) | 4'-Bromo-2-nitrobiphenyl |

| Mechanism | Electrophilic Aromatic Substitution (EAS) | Suzuki Coupling |

Experimental Workflow Diagram

The following logic flow illustrates the necessity of the "Ring Construction" route over the "Direct Functionalization" route.

Caption: Comparative workflow demonstrating the failure of direct iodination and the success of the De Novo Ring Construction strategy.

Detailed Protocol: The "De Novo" Synthesis

This protocol utilizes a Bromo-to-Iodo strategy. While starting with 4-iodophenylboronic acid is theoretically possible, the C-I bond is labile under the high thermal stress of the Cadogan cyclization. The C-Br bond is robust, ensuring high yields, followed by a clean lithium-halogen exchange.

Phase 1: Construction of the Biphenyl Core (Suzuki Coupling)

Objective: Synthesize 4'-bromo-2-nitrobiphenyl.

-

Reagents:

-

1-Iodo-2-nitrobenzene (1.0 eq)

-

4-Bromophenylboronic acid (1.1 eq)

- (3-5 mol%)

- (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol.

-

-

Procedure:

-

Charge a reaction flask with 1-iodo-2-nitrobenzene and 4-bromophenylboronic acid.

-

Add solvent (DME) and degas with

for 15 minutes. -

Add the Pd catalyst and aqueous base under inert atmosphere.[1]

-

Reflux at 85-90°C for 12 hours.

-

Monitor: TLC should show consumption of the nitrobenzene.

-

Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Checkpoint: Ensure the bromine is intact. Loss of bromine indicates oxidative addition to the C-Br bond (rare with Pd(0) at these temps if Iodide is present, but possible).

Phase 2: Reductive Cyclization (Cadogan Synthesis)

Objective: Convert the nitro-biphenyl to the carbazole ring. Mechanism: Deoxygenation of the nitro group to a nitrene (or nitrene-like) intermediate, which inserts into the ortho C-H bond of the adjacent ring.

-

Reagents:

-

4'-Bromo-2-nitrobiphenyl (from Phase 1)

-

Triethyl phosphite

(Excess, acts as solvent/reagent) or

-

-

Procedure:

-

Dissolve the biphenyl in triethyl phosphite (approx. 4-5 mL per mmol).

-

Heat to reflux (approx. 160°C) under

. Caution: This reaction is exothermic and generates phosphate byproducts. -

Stir for 4-8 hours.

-

Workup: Distill off excess triethyl phosphite under vacuum.

-

Purification: The residue is often a mixture of the carbazole and phosphate oxides. Purify via column chromatography or recrystallization from Ethanol/Water.

-

-

Result: 2-Bromocarbazole .

-

Note: The 4'-position of the biphenyl becomes the 2-position of the carbazole (or 7-position, which is symmetric).

-

Phase 3: Lithium-Halogen Exchange (The Iodination)

Objective: Convert 2-Bromocarbazole to 2-Iodocarbazole.

-

Reagents:

-

Procedure:

-

Step A (Dianion Formation): Dissolve 2-bromocarbazole in anhydrous THF at -78°C.

-

Add n-BuLi (2.2 to 2.5 equivalents) dropwise.

-

Why 2+ equivalents? The first equivalent deprotonates the acidic N-H (forming the N-Li species). The second equivalent performs the Lithium-Halogen exchange at C2.

-

-

Stir at -78°C for 30-60 minutes. The solution usually turns yellow/orange.

-

Step B (Quench): Dissolve Iodine (

, 2.5 eq) in THF and add it dropwise to the cold lithiated solution. -

Allow the mixture to warm to room temperature slowly.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear/yellow). -

Extract with DCM or EtOAc.

-

-

Purification: Recrystallization from Ethanol or Hexane/CH2Cl2.

-

Final Product: 2-Iodo-9H-carbazole .

Why "From Carbazole" Fails (Causality & Logic)

Researchers attempting to start strictly from 9H-carbazole often encounter the following dead-ends. This section validates the necessity of the multi-step protocol above.

-

Electronic Bias (The C3 Rule): The nitrogen lone pair donates electron density into the

-system. Resonance structures place high electron density at positions 1, 3, 6, and 8. Steric hindrance at C1/C8 (ortho to N) makes C3/C6 the most accessible nucleophilic sites.-

Result: Reaction with NIS or

yields 3-iodocarbazole (>95%).

-

-

Ir-Catalyzed Borylation Limitations: Modern C-H activation (e.g., Iridium-catalyzed borylation) is sensitive to sterics.

-

N-H Carbazole: Borylation favors C3.

-

N-TIPS Carbazole: The bulky silyl group blocks C1. However, electronic activation still favors C3.[6] While some "meta-selective" (relative to N) ligands exist, they are often exotic and low-yielding for this specific substrate compared to the ring-closure method.

-

-

The "Tetrahydrocarbazole" Route (Partial Success): Reducing carbazole to 1,2,3,4-tetrahydrocarbazole (THC) changes the electronics. The N-H now activates the aromatic ring (positions 5,6,7,8).

-

Iodination of THC: Typically occurs at C6 (para to N in the THC system).

-

Oxidation back to Carbazole: C6 of THC corresponds to C3 of carbazole.

-

References

-

Synthesis of 2-Bromocarbazole (Precursor Protocol)

-

Title: "Synthetic method of 2-bromocarbazole"[1]

- Source: CN104211634A (Patent)

- Context: Describes the Suzuki coupling of o-iodonitrobenzene and 4-bromophenylboronic acid followed by cycliz

-

Link:

-

-

General Carbazole Synthesis Strategies

- Title: "Carbazole Synthesis - Organic Chemistry Portal"

- Source: Organic Chemistry Portal

- Context: Reviews various metal-catalyzed cyclization methods (Suzuki, Cadogan, Buchwald) essential for accessing non-standard regioisomers.

-

Link:

-

Regioselectivity Challenges in Carbazole

-

Title: "An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde"[6]

- Source: BenchChem Applic

- Context: Explicitly details the difficulty of C2 functionalization and the need for indirect routes (bromination/lithi

-

Link:

-

- Source:Journal of Organic Chemistry (General Reference for C2-Lithiation of 2-bromo species).

Sources

- 1. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodo-9H-carbazole

Introduction: The Strategic Importance of 2-Aryl-9H-carbazoles

The carbazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, organic electronics, and materials science. Specifically, 2-substituted carbazole derivatives are integral components of numerous biologically active molecules and functional materials. Their synthesis, therefore, is of paramount importance to researchers in drug development and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of C-C bonds, offering a reliable method for the synthesis of 2-aryl-9H-carbazoles from readily available 2-Iodo-9H-carbazole and various boronic acids or esters.[1][2] This guide provides a comprehensive overview of the reaction, including mechanistic insights, optimized reaction conditions, a detailed experimental protocol, and troubleshooting strategies to enable researchers to successfully employ this valuable transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-Iodo-9H-carbazole, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial in this step, as it activates the boronic acid to facilitate this transfer.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 2-aryl-9H-carbazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Selecting Conditions

The success of the Suzuki-Miyaura coupling of 2-Iodo-9H-carbazole is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The acidic N-H proton of the carbazole nucleus can potentially interfere with the reaction, making the choice of base particularly important.[2]

Key Reaction Parameters

| Parameter | Common Choices & Considerations | Rationale & Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical for efficient oxidative addition and reductive elimination. For N-H containing substrates, bulky electron-rich phosphine ligands can be beneficial.[4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with acidic protons, a careful selection is necessary to avoid side reactions.[1] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronic pinacol esters | A wide range of boronic acids and their esters can be used. Pinacol esters are often more stable and can be advantageous for challenging couplings. |

| Temperature | 60-120 °C | The reaction temperature is crucial for driving the reaction to completion. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates. |

Illustrative Protocols for Suzuki-Miyaura Coupling of Carbazole Derivatives

| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Bromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 85 | [5] |

| 3-Bromo-9H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 92 | [1] |

| 1-Bromo-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78 | [6] |

| 3-Iodo-9H-indazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 90 | 88 | [4] |

Detailed Experimental Protocol: Synthesis of 2-Phenyl-9H-carbazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Iodo-9H-carbazole with phenylboronic acid.

Materials:

-

2-Iodo-9H-carbazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Iodo-9H-carbazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-9H-carbazole.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of all solvents. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature in increments. |

| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |

| Dehalogenation of Starting Material | 1. Presence of a hydrogen source. 2. Inappropriate ligand. | 1. Ensure anhydrous conditions if necessary. 2. Screen different phosphine ligands. |

| Difficulty in Purification | Co-elution of the product with byproducts or starting materials. | 1. Optimize the chromatographic conditions (solvent system, gradient). 2. Consider recrystallization as an alternative or additional purification step. |

| Inhibition by N-H Proton | The acidic proton of the carbazole can interact with the catalyst. | Consider using a stronger base or a protecting group for the nitrogen if other optimization strategies fail. However, many successful couplings are reported without N-protection.[2] |

Workflow for Reaction Optimization

For a new boronic acid coupling partner, a systematic approach to optimization is recommended. The following workflow can be employed to efficiently identify the optimal reaction conditions.

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Iodo-9H-carbazole is a highly effective method for the synthesis of a diverse range of 2-aryl-9H-carbazole derivatives. By understanding the reaction mechanism and systematically optimizing the reaction parameters, researchers can achieve high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to successfully implement this important transformation in the laboratory.

References

-

Girase, T. R., & Kapdi, A. R. (2019). Novel Carbazole-Based N-Heterocyclic Carbene Ligands to Access Synthetically Relevant Stilbenes in Pd-Catalyzed Coupling Processes. Chemistry–An Asian Journal, 14(15), 2611-2619. [Link]

-

Pawluć, P., Franczyk, A., Walkowiak, J., Hreczycho, G., Kubicki, M., & Marciniec, B. (2011). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazoles. Organic letters, 13(8), 1976–1979. [Link]

-

Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

C. Suzuki, K. Hirano, T. Satoh, M. Miura, Org. Lett., 2015, 17, 1597-1600. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

-

Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

-

Ramsingh Girase, T., & Kapdi, A. R. (2019). Novel Carbazole-Based N-Heterocyclic Carbene Ligands to Access Synthetically Relevant Stilbenes in Pd-Catalyzed Coupling Processes. Chemistry – An Asian Journal, 14(15), 2611–2619. [Link]

-

Reddy, T. R., & Le, Z.-G. (2017). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications, 53(5), 926-929. [Link]

-

Ali, H., et al. (2016). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 12, 2456-2463. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition in English, 47(26), 4849–4853. [Link]

-

Kumar, A., et al. (2013). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 5(5), 1-6. [Link]

-

Moustakim, M., et al. (2018). Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemimpex.com [chemimpex.com]

Buchwald-Hartwig amination using 2-Iodo-9H-carbazole substrate

Application Note & Protocol Guide | Version 2.1

Executive Summary

The 2-substituted carbazole motif is a cornerstone in the architecture of organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs). However, the functionalization of 2-iodo-9H-carbazole presents a unique chemoselective paradox. While the C–I bond is highly activated for oxidative addition, the acidic N–H proton (pKa ~19.9 in DMSO) creates a competing nucleophilic site.

In standard Buchwald-Hartwig conditions, this duality often leads to uncontrolled oligomerization (self-coupling) or catalyst poisoning. This guide provides an authoritative protocol to bypass these pitfalls, prioritizing a Protection-First Strategy to ensure high-yield C–N coupling at the 2-position.

Key Technical Insights:

-